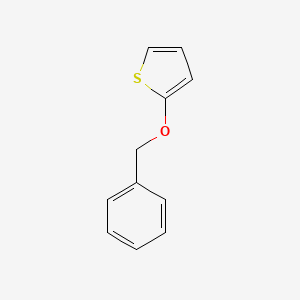

2-Benzyloxy-thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10OS |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

2-phenylmethoxythiophene |

InChI |

InChI=1S/C11H10OS/c1-2-5-10(6-3-1)9-12-11-7-4-8-13-11/h1-8H,9H2 |

InChI Key |

YRRQAJDSSFLMTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy Thiophene

Retrosynthetic Analysis and Strategic Disconnections for 2-Benzyloxy-thiophene

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. icj-e.org It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. deanfrancispress.comdeanfrancispress.com For 2-benzyloxy-thiophene, two primary strategic disconnections are considered:

C-O Bond Disconnection: The most intuitive disconnection is at the ether linkage (Thiophene-O-Benzyl). This simplifies the molecule into a thiophene-based synthon and a benzyl (B1604629) group synthon. This leads to two potential synthetic pathways:

Path A: A 2-hydroxythiophene equivalent (or its tautomer, thiophen-2(5H)-one) as the nucleophile and a benzyl halide as the electrophile.

Path B: A 2-halothiophene as the electrophile and a benzyloxide anion as the nucleophile. This route, often realized through the Williamson ether synthesis, is generally more practical due to the higher stability and accessibility of 2-halothiophenes compared to 2-hydroxythiophene.

C-S Bond Disconnection: A more complex approach involves breaking the carbon-sulfur bonds of the thiophene (B33073) ring itself. This strategy builds the heterocyclic core from acyclic precursors that already contain the benzyloxy moiety. This de novo synthesis might involve the cyclization of a functionalized four-carbon chain with a sulfurizing agent. For instance, a 1,4-dicarbonyl compound, where one of the carbonyls is part of a benzyloxy-substituted ester, could be cyclized using a reagent like Lawesson's reagent. organic-chemistry.org

These disconnections form the theoretical basis for the various synthetic routes discussed in the following sections.

Classical Synthetic Routes to 2-Benzyloxy-thiophene from Precursor Thiophenes

Classical methods for synthesizing 2-benzyloxy-thiophene typically start with a pre-formed thiophene ring and introduce the benzyloxy group through functional group interconversion.

This common two-step approach is an application of the Williamson ether synthesis. It begins with the regioselective halogenation of the thiophene ring, followed by nucleophilic substitution.

Step 1: Halogenation of Thiophene Thiophene undergoes electrophilic substitution preferentially at the C2 position. Halogenation can be achieved using various reagents to install a bromine or iodine atom, which are excellent leaving groups for the subsequent step.

Bromination: Reaction of thiophene with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or acetic acid provides a high yield of 2-bromothiophene. jcu.edu.au

Iodination: 2-Iodothiophene can be prepared by reacting thiophene with N-iodosuccinimide (NIS) in acetic acid. jcu.edu.au

Step 2: O-Alkylation The resulting 2-halothiophene is then reacted with benzyl alcohol in the presence of a strong base. The base deprotonates the benzyl alcohol to form the more nucleophilic sodium or potassium benzyloxide, which then displaces the halide from the thiophene ring. Copper or palladium catalysts are often employed to facilitate this nucleophilic substitution, particularly when using less reactive aryl halides.

Table 1: Typical Reaction Conditions for O-Alkylation of 2-Halothiophenes

| Halothiophene | Alcohol | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromothiophene | Benzyl Alcohol | NaH | CuI | DMF | 120-140 | Moderate |

| 2-Iodothiophene | Benzyl Alcohol | K₂CO₃ | Pd₂(dba)₃ / Xantphos | Toluene (B28343) | 100-110 | Good to High |

| 2-Bromothiophene | Benzyl Alcohol | Cs₂CO₃ | Cu(I) | Pyridine (B92270) | 110 | Moderate to Good |

This pathway is reliable and utilizes readily available starting materials, making it a cornerstone of classical thiophene functionalization.

Direct C-H functionalization represents a more atom-economical approach by avoiding the pre-halogenation step. core.ac.uk These methods involve the direct coupling of a thiophene C-H bond with benzyl alcohol. Transition metal catalysis, particularly with palladium, is the key enabler for this transformation. nih.govrsc.org

The mechanism typically involves the coordination of the palladium catalyst to the thiophene ring, followed by a C-H activation step. This is often the rate-limiting step and can be facilitated by a directing group or through a concerted metalation-deprotonation (CMD) pathway. core.ac.uk The resulting palladacycle then undergoes reaction with benzyl alcohol, followed by reductive elimination to yield 2-benzyloxy-thiophene and regenerate the active catalyst.

While conceptually elegant, the direct C-O bond formation on electron-rich heterocycles like thiophene can be challenging due to competing side reactions and issues with regioselectivity. However, advances in ligand design and catalyst systems are making these routes increasingly viable.

Advanced and Sustainable Synthetic Protocols for 2-Benzyloxy-thiophene

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. chemijournal.com This includes the use of advanced catalytic systems and the application of green chemistry principles.

Building on the principles of direct functionalization, advanced catalytic protocols offer improved efficiency and selectivity for the synthesis of 2-benzyloxy-thiophene. Palladium-catalyzed cross-coupling reactions are at the forefront of these efforts. researchgate.net

For instance, Buchwald-Hartwig amination chemistry has been adapted for C-O bond formation. These systems typically employ a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (such as SPhos, XPhos, or DPEPhos) that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. The reaction couples a 2-halothiophene with benzyl alcohol in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).

Table 2: Comparison of Catalytic Systems for C-O Coupling

| Catalyst System | Ligand | Base | Advantage | Disadvantage |

| Pd(OAc)₂ / Buchwald Ligands | SPhos, XPhos | Cs₂CO₃, K₃PO₄ | High yields, broad substrate scope | Expensive ligands, air-sensitive |

| CuI / Phenanthroline | 1,10-Phenanthroline | K₂CO₃ | Lower cost catalyst | Often requires higher temperatures |

| NiCl₂(dppe) | dppe | NaH | Effective for some substrates | Can have lower functional group tolerance |

These catalytic methods often proceed under milder conditions and with lower catalyst loadings than classical Ullmann-type couplings, making them a more advanced and efficient choice.

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis. wjpmr.comunito.it For 2-benzyloxy-thiophene, this can be achieved in several ways:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. rasayanjournal.co.in For example, the synthesis of alkoxythiophenes from 1,4-dicarbonyl compounds and Lawesson's reagent can be performed under solvent-free conditions in a microwave oven, often completing in minutes instead of hours. organic-chemistry.org This method significantly reduces energy consumption and the need for volatile organic solvents.

Use of Greener Solvents: Replacing traditional solvents like DMF or toluene with more environmentally benign alternatives is a key green strategy. Water, ionic liquids, or deep eutectic solvents are being explored for transition-metal-catalyzed reactions, including the direct arylation of thiophenes. unito.it

Atom Economy: Direct C-H functionalization (as discussed in 2.2.2) is inherently greener than halogenation-alkylation pathways because it avoids the use of halogenating agents and the production of stoichiometric inorganic salt waste. researchgate.net

By integrating these principles, the synthesis of 2-benzyloxy-thiophene can be made more efficient, less wasteful, and safer.

Optimization of Reaction Conditions and Enhancement of Synthetic Yields

The yield of 2-benzyloxy-thiophene is highly dependent on several key reaction parameters. Optimization of these factors is crucial for maximizing product formation while minimizing side reactions. The primary synthetic route involves the reaction of a 2-thienoxide salt with a benzyl halide. Key variables in this process include the choice of base, solvent, temperature, and the potential use of catalysts.

Influence of Base and Solvent System:

The first step in the synthesis is the deprotonation of the 2-hydroxythiophene precursor (which exists in equilibrium with its more stable tautomer, thiophen-2(5H)-one) to form the reactive thienoxide nucleophile. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions. masterorganicchemistry.com Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are effective for generating the alkoxide. masterorganicchemistry.com However, for aryl ethers, milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) can also be used, often in conjunction with polar aprotic solvents like acetonitrile (B52724) or acetone, which are adept at solvating the cation without interfering with the nucleophile. clockss.orgjk-sci.com

Polar aprotic solvents are generally preferred as they accelerate the rate of S(_N)2 reactions by effectively solvating the counter-ion of the alkoxide, leaving the nucleophile more available to attack the electrophilic benzyl halide. francis-press.com Protic solvents, on the other hand, can solvate the nucleophile itself, reducing its reactivity and slowing the reaction. francis-press.com

Interactive Data Table: Effect of Base and Solvent on Yield

Note: The following data is illustrative and compiled based on typical outcomes for Williamson ether synthesis of aryl ethers. Specific yields for 2-benzyloxy-thiophene may vary.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |

| 1 | NaH | DMF | 80 | 4 | 92 |

| 2 | NaH | THF | 65 | 6 | 85 |

| 3 | K₂CO₃ | Acetonitrile | 80 | 8 | 88 |

| 4 | K₂CO₃ | Acetone | 55 | 12 | 75 |

| 5 | NaOH | DMSO | 90 | 5 | 89 |

Temperature and Reaction Time:

Phase-Transfer Catalysis (PTC) for Enhanced Yields:

For industrial and large-scale laboratory synthesis, phase-transfer catalysis is a highly effective technique for improving the yield and reaction rate of Williamson ether synthesis. beilstein-journals.org This method is particularly useful when dealing with a solid or aqueous base and an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the thienoxide anion from the solid or aqueous phase into the organic phase where the benzyl halide is dissolved. This increases the concentration of the reactive nucleophile in the organic phase, thereby accelerating the reaction and often leading to higher yields under milder conditions (e.g., lower temperatures).

Interactive Data Table: Effect of Phase-Transfer Catalyst on Yield

Note: The following data is illustrative, demonstrating the typical impact of a phase-transfer catalyst on a solid-liquid Williamson ether synthesis.

| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Illustrative Yield (%) |

| 1 | K₂CO₃ (solid) | Toluene | None | 110 | 12 | 45 |

| 2 | K₂CO₃ (solid) | Toluene | TBAB (5) | 90 | 6 | 90 |

| 3 | NaOH (50% aq.) | Dichloromethane | TBAB (5) | 40 | 4 | 93 |

| 4 | NaOH (50% aq.) | Dichloromethane | None | 40 | 12 | <10 |

Scale-Up Considerations and Industrial Feasibility of 2-Benzyloxy-thiophene Production

Transitioning the synthesis of 2-benzyloxy-thiophene from a laboratory setting to an industrial scale introduces several critical considerations related to safety, cost-effectiveness, process control, and environmental impact.

Choice of Reagents and Raw Material Cost:

For industrial production, the cost of raw materials is a primary driver. 2-Hydroxythiophene (or its tautomer) and benzyl chloride or benzyl bromide are the key starting materials. Benzyl chloride is generally more cost-effective than benzyl bromide, making it the preferred benzylating agent for large-scale synthesis. While strong bases like sodium hydride are highly effective, they are also expensive and pose significant handling risks (flammability) on a large scale. masterorganicchemistry.com Therefore, more economical and safer inorganic bases such as potassium carbonate or sodium hydroxide are favored in industrial processes. beilstein-journals.org The use of phase-transfer catalysis is particularly advantageous here, as it enables the use of these inexpensive bases in a biphasic system, which is often easier to manage in an industrial reactor. beilstein-journals.org

Process Safety and Heat Management:

The deprotonation of the alcohol to form the alkoxide is often an exothermic reaction, especially when using highly reactive bases like sodium hydride. On a large scale, efficient heat management is crucial to prevent runaway reactions. The use of jacketed reactors with controlled heating and cooling systems is standard. The gradual addition of the base to the solution of the thiophene precursor is a common strategy to control the rate of heat generation. Solvents are chosen not only for their chemical properties but also for their physical properties, such as boiling point and heat capacity, which are important for process control.

Reactor Design and Material Compatibility:

Industrial reactors for this type of synthesis are typically glass-lined or stainless steel vessels to prevent corrosion from the reagents, especially if halide salts are present. The reactor must be equipped with efficient agitation to ensure proper mixing, particularly in heterogeneous systems like those used in phase-transfer catalysis. The system must also be designed to operate under anhydrous conditions if moisture-sensitive reagents like NaH are used, which would involve inerting the reactor with nitrogen or argon.

Work-up and Product Purification:

Final purification on an industrial scale is typically achieved through distillation or crystallization rather than chromatography, which is generally not feasible for large quantities. The choice between these methods depends on the physical properties of 2-benzyloxy-thiophene (e.g., its boiling point and melting point) and the nature of any impurities.

Waste Management and Environmental Considerations:

The primary byproduct of the Williamson ether synthesis is an inorganic salt. While generally non-hazardous, large quantities need to be disposed of properly, often through wastewater treatment. Solvent waste is another major consideration. Developing processes that minimize solvent use, or use more environmentally benign ("greener") solvents, is an important goal in modern chemical manufacturing. The potential to recycle solvents used in the reaction and purification steps can significantly reduce the environmental footprint and operating costs of the process.

Structural Elucidation and Advanced Characterization of 2 Benzyloxy Thiophene

Definitive Structural Assignment via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, an unambiguous assignment of all proton and carbon signals in 2-benzyloxy-thiophene can be achieved.

The ¹H NMR spectrum of 2-benzyloxy-thiophene displays distinct signals corresponding to the protons of the thiophene (B33073) ring, the benzylic methylene (B1212753) bridge, and the phenyl ring. The chemical shifts (δ) are influenced by the electron-withdrawing oxygen atom and the aromatic ring currents.

The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, integrating to five protons. The benzylic protons (CH₂) appear as a sharp singlet, as they have no adjacent protons to couple with. The three protons on the thiophene ring exhibit characteristic coupling patterns (J-coupling) that allow for their specific assignment. H5 is typically a doublet of doublets due to coupling with both H4 and H3, H3 is a doublet of doublets from coupling to H4 and H5, and H4 is also a doublet of doublets, coupling to its neighbors H3 and H5.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Benzyloxy-thiophene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.30 - 7.50 | Multiplet | - |

| Benzylic (CH₂) | ~5.25 | Singlet | - |

| Thiophene H5 | ~6.90 | Doublet of Doublets | J₅,₄ ≈ 5.5 Hz, J₅,₃ ≈ 1.2 Hz |

| Thiophene H3 | ~6.55 | Doublet of Doublets | J₃,₄ ≈ 3.5 Hz, J₃,₅ ≈ 1.2 Hz |

| Thiophene H4 | ~6.80 | Doublet of Doublets | J₄,₅ ≈ 5.5 Hz, J₄,₃ ≈ 3.5 Hz |

Note: Data are predicted based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom of the thiophene ring attached to the benzyloxy group (C2) is significantly deshielded and appears at the lowest field among the thiophene carbons due to the direct attachment of the electronegative oxygen atom. The carbons of the phenyl ring and the remaining thiophene carbons appear in the typical aromatic region, while the benzylic carbon signal is found further upfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Benzyloxy-thiophene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | ~163.0 |

| Phenyl C1' (ipso) | ~136.5 |

| Phenyl C2'/C6' (ortho) | ~128.8 |

| Phenyl C4' (para) | ~128.5 |

| Phenyl C3'/C5' (meta) | ~127.5 |

| Thiophene C5 | ~124.0 |

| Thiophene C4 | ~117.0 |

| Thiophene C3 | ~108.0 |

| Benzylic (CH₂) | ~71.0 |

Note: Data are predicted based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-benzyloxy-thiophene, COSY would show cross-peaks connecting H3 with H4, and H4 with H5 on the thiophene ring, confirming their adjacency. It would also show correlations between the ortho, meta, and para protons of the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond C-H correlation). epfl.ch An HSQC spectrum would show a cross-peak correlating the benzylic proton signal (~5.25 ppm) with the benzylic carbon signal (~71.0 ppm). Similarly, it would definitively link the thiophene proton signals (H3, H4, H5) to their corresponding carbon signals (C3, C4, C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). epfl.ch It is particularly powerful for connecting different parts of a molecule. Key HMBC correlations for 2-benzyloxy-thiophene would include:

A cross-peak between the benzylic protons (CH₂) and the thiophene C2, confirming the connection of the benzyloxy group to the thiophene ring at the 2-position.

A correlation between the benzylic protons and the ipso-carbon (C1') of the phenyl ring.

Correlations from the thiophene H3 proton to carbons C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the benzylic (CH₂) protons and the H3 proton of the thiophene ring, providing further evidence for the connectivity at the C2 position. Correlations would also be seen between the benzylic protons and the ortho-protons of the phenyl ring.

Molecular Mass Confirmation and Fragmentation Pathway Analysis via Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure based on its fragmentation patterns. chemguide.co.uk

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. nih.govnih.gov For 2-benzyloxy-thiophene, the molecular formula is C₁₁H₁₀OS. HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated exact mass, thereby confirming the elemental formula.

Molecular Formula: C₁₁H₁₀OS

Calculated Exact Mass: 190.0452 (for the [M]⁺ ion)

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uk The fragmentation of 2-benzyloxy-thiophene is dominated by the cleavage of the benzylic C-O and O-Thiophene bonds due to the stability of the resulting fragments.

The most prominent fragmentation pathway involves the formation of the highly stable tropylium (B1234903) cation.

Formation of the Tropylium Ion: The most characteristic and often the most abundant fragment (base peak) for compounds containing a benzyl (B1604629) group is the tropylium ion ([C₇H₇]⁺) at m/z = 91. This is formed by the cleavage of the C-O bond.

Formation of the Thienyloxonium Ion: Cleavage of the benzyl-oxygen bond can also lead to the formation of the thienyloxonium ion ([C₄H₃S-O]⁺) at m/z = 99.

Molecular Ion: The molecular ion peak ([C₁₁H₁₀OS]⁺˙) would be observed at m/z = 190.

Table 3: Predicted Major Fragments in the Mass Spectrum of 2-Benzyloxy-thiophene

| m/z | Ion Structure | Fragment Name |

| 190 | [C₁₁H₁₀OS]⁺˙ | Molecular Ion |

| 99 | [C₄H₃SO]⁺ | Thienyloxonium Ion |

| 91 | [C₇H₇]⁺ | Tropylium Ion (Base Peak) |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl Cation |

Vibrational Mode Assignment and Functional Group Identification by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. The IR spectrum of 2-Benzyloxy-thiophene is expected to exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its constituent parts: the thiophene ring, the benzyl group, and the ether linkage.

The key vibrational modes for 2-Benzyloxy-thiophene are assigned based on established data for substituted thiophenes and benzyl ethers. cdnsciencepub.comtheaic.orgiosrjournals.orgnii.ac.jp The aromatic C-H stretching vibrations of both the thiophene and benzene (B151609) rings are anticipated in the 3120-3000 cm⁻¹ region. nii.ac.jp The methylene (-CH₂-) bridge will show asymmetric and symmetric stretching vibrations typically around 2930 cm⁻¹ and 2870 cm⁻¹, respectively. theaic.org

The C=C stretching vibrations within the aromatic rings give rise to a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. For 2-substituted thiophenes, characteristic ring stretching bands are observed in the regions of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. iosrjournals.org The ether linkage (Ar-O-CH₂) is characterized by a strong asymmetric C-O-C stretching vibration, typically found in the 1275-1200 cm⁻¹ range, while the symmetric stretch appears at a lower frequency, around 1075-1020 cm⁻¹. Finally, the C-S stretching vibration within the thiophene ring is expected to appear in the 860-600 cm⁻¹ region. iosrjournals.org Out-of-plane C-H bending vibrations for the substituted aromatic rings provide further structural information in the fingerprint region below 900 cm⁻¹. nii.ac.jp

Table 1: Expected Infrared Vibrational Modes for 2-Benzyloxy-thiophene

Electronic Transition Characterization and Chromophore Analysis using Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The chromophores in 2-Benzyloxy-thiophene are the thiophene ring and the benzene ring, both of which contain π-electron systems.

The absorption of UV radiation promotes electrons from a bonding or non-bonding orbital to a higher energy anti-bonding orbital. For 2-Benzyloxy-thiophene, the most significant electronic transitions are expected to be π → π* transitions associated with the conjugated systems of the aromatic rings. These transitions are typically of high intensity.

The UV-Vis spectrum of 2-Benzyloxy-thiophene is predicted to show strong absorption bands in the ultraviolet region. Thiophene itself exhibits a strong π → π* transition around 231 nm. The substitution of the benzyloxy group at the 2-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption maximum due to the extension of the conjugated system and the electron-donating effect of the oxygen atom. Similarly, the benzene ring has characteristic absorptions around 204 nm and 256 nm. The ether linkage can influence these transitions, potentially leading to a complex spectrum with overlapping bands. The analysis of the absorption maxima (λₘₐₓ) and their corresponding molar absorptivities (ε) allows for the characterization of the molecule's electronic structure.

Table 2: Expected Electronic Transitions for 2-Benzyloxy-thiophene

Solid-State Molecular Architecture Determination through X-ray Crystallography

For 2-Benzyloxy-thiophene, the thiophene ring is expected to be essentially planar. nih.gov The benzyl group, connected via a flexible ether linkage, can adopt various conformations. The dihedral angle between the plane of the thiophene ring and the plane of the benzene ring is a key structural parameter that would be determined from crystallographic data. In similar structures, such as 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, the thiophene and phenyl rings are nearly perpendicular, with dihedral angles around 85-86°. iucr.org This orientation minimizes steric hindrance between the two aromatic systems.

In the solid state, the packing of molecules would be governed by weak intermolecular interactions, such as C-H···π interactions between the hydrogen atoms and the aromatic rings, and potentially weak hydrogen bonds if suitable acceptors are present. The precise arrangement would define the crystal system, space group, and unit cell parameters.

Chromatographic Separation and Purity Assessment Techniques for 2-Benzyloxy-thiophene

Chromatographic methods are essential for the separation, purification, and purity assessment of synthetic organic compounds like 2-Benzyloxy-thiophene. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable technique for the analysis of 2-Benzyloxy-thiophene. In GC, the compound is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or phenyl-substituted stationary phase, would be appropriate. A flame ionization detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule. For trace analysis of this sulfur-containing compound, a sulfur chemiluminescence detector (SCD) offers high selectivity and sensitivity. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purity assessment of 2-Benzyloxy-thiophene. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, would be the method of choice. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation from impurities. mdpi.com Detection is typically achieved using a UV detector, set at one of the absorption maxima of the compound (e.g., ~230-260 nm), where the thiophene and benzene chromophores absorb strongly. The purity is determined by the relative area of the main peak in the chromatogram. Method validation would involve assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. mdpi.com

Theoretical and Computational Investigations of 2 Benzyloxy Thiophene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide insights into the geometric structure, stability, and electronic properties.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 2-benzyloxy-thiophene would involve optimizing the molecule's geometry to find its most stable three-dimensional structure (the ground state). This process minimizes the energy of the molecule, providing key information such as bond lengths, bond angles, and dihedral angles. Energetics, including the total electronic energy and the heat of formation, would also be calculated to determine the molecule's thermodynamic stability.

Ab Initio Methods for High-Accuracy Electronic Configuration Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure analysis. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed to calculate a more precise electronic energy and wavefunction. This allows for a highly accurate description of the electron distribution and bonding within the 2-benzyloxy-thiophene molecule.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis of 2-Benzyloxy-thiophene

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

Prediction of Reactive Sites and Electrophilic/Nucleophilic Behavior

The distribution of the HOMO and LUMO across the 2-benzyloxy-thiophene structure would reveal the most likely sites for chemical reactions. The location of the HOMO indicates regions that are electron-rich and thus susceptible to electrophilic attack (acting as a nucleophile). Conversely, the location of the LUMO points to electron-deficient regions that are prone to nucleophilic attack (acting as an electrophile). Plotting these orbitals would create a map of predicted reactivity for the molecule.

Conformational Analysis and Potential Energy Surface Mapping of 2-Benzyloxy-thiophene

The flexibility of the benzyloxy group, specifically the rotation around the C-O-C bonds, means that 2-benzyloxy-thiophene can exist in various conformations.

A conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). This map would identify the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers for rotating between them. Understanding the conformational preferences is essential as the shape of the molecule can significantly influence its physical properties and biological activity.

Computational Simulation of Spectroscopic Data for Predictive and Interpretive Purposes

Computational spectroscopy has emerged as an indispensable tool for the prediction and interpretation of experimental spectra. For 2-Benzyloxy-thiophene, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are commonly employed to simulate vibrational and electronic spectra. nih.govmdpi.com

The process begins with the in silico construction of the 2-Benzyloxy-thiophene molecule. Its geometry is then optimized to find the most stable three-dimensional arrangement of its atoms, which corresponds to a minimum on the potential energy surface. This is typically achieved using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. mdpi.com

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule, such as the stretching and bending of bonds. These calculated frequencies and their corresponding intensities can then be used to generate a theoretical infrared (IR) and Raman spectrum. By comparing the simulated spectrum to an experimentally recorded one, a detailed assignment of the experimental peaks to specific molecular vibrations can be made. For a molecule like 2-Benzyloxy-thiophene, this would allow for the unambiguous identification of vibrational modes associated with the thiophene (B33073) ring, the phenyl group, and the bridging C-O-C ether linkage.

To predict electronic spectra, such as UV-Visible absorption spectra, TD-DFT calculations are performed on the optimized ground-state geometry. rsc.org This method allows for the calculation of the energies of vertical electronic transitions from the ground state to various excited states. The results of these calculations include the excitation energies (which can be converted to absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption peaks). These data can be used to generate a theoretical UV-Vis spectrum, which can be invaluable for understanding the electronic structure of 2-Benzyloxy-thiophene and interpreting its photophysical properties.

A representative table of simulated spectroscopic data for a molecule structurally similar to 2-Benzyloxy-thiophene, based on computational studies of other alkoxy-thiophenes, is presented below. nih.govresearchgate.net

| Spectroscopic Data Type | Calculated Parameter | Predicted Value | Assignment |

| Vibrational (IR) | Frequency (cm⁻¹) | ~3100 | C-H stretch (Thiophene) |

| Frequency (cm⁻¹) | ~3050 | C-H stretch (Phenyl) | |

| Frequency (cm⁻¹) | ~1520 | C=C stretch (Thiophene) | |

| Frequency (cm⁻¹) | ~1495 | C=C stretch (Phenyl) | |

| Frequency (cm⁻¹) | ~1250 | C-O-C asymmetric stretch | |

| Electronic (UV-Vis) | λmax (nm) | ~265 | π → π* transition |

| Oscillator Strength | ~0.45 | - |

This table is representative and based on typical values for alkoxy-thiophene derivatives. The exact values for 2-Benzyloxy-thiophene would require specific calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the properties of a single molecule in a vacuum, the behavior of molecules in the real world is often significantly influenced by their surroundings, particularly when in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time, providing a detailed picture of solvent effects and intermolecular interactions. researchgate.netrsc.org

In an MD simulation of 2-Benzyloxy-thiophene, a simulation box is created containing one or more solute molecules and a large number of explicit solvent molecules (e.g., water, chloroform, or toluene). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

By solving Newton's equations of motion for this many-body system, the trajectory of each atom can be tracked over time. This allows for the study of how solvent molecules arrange themselves around the 2-Benzyloxy-thiophene molecule, forming a solvation shell. The structure and dynamics of this solvation shell can reveal important information about the solubility and reactivity of the solute. For instance, the simulations can quantify the extent of hydrogen bonding between a protic solvent and the oxygen atom of the benzyloxy group, or the nature of π-stacking interactions between an aromatic solvent and the thiophene or phenyl rings. researchgate.net

MD simulations are also instrumental in understanding the intermolecular interactions between multiple 2-Benzyloxy-thiophene molecules. By simulating a system with a higher concentration of the solute, one can observe how these molecules interact with each other. This is crucial for predicting how the molecule will behave in the solid state or in concentrated solutions. The simulations can reveal preferential orientations and aggregation behavior, which are governed by non-covalent interactions such as van der Waals forces and electrostatic interactions.

The analysis of MD trajectories can yield a wealth of quantitative data. For example, Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom. The analysis of these RDFs provides detailed insights into the local solvation structure. A hypothetical RDF analysis for 2-Benzyloxy-thiophene in a mixed solvent system is summarized in the table below.

| Interaction Pair | Peak Distance (Å) | Interpretation |

| Thiophene-S --- Water-O | 3.5 | Weak interaction with the sulfur atom |

| Ether-O --- Water-H | 1.9 | Hydrogen bonding to the ether oxygen |

| Phenyl-C --- Chloroform-C | 4.0 | van der Waals interaction |

This table is hypothetical and serves to illustrate the type of data that can be obtained from MD simulations.

By providing a dynamic and detailed view of molecular interactions, MD simulations complement the static picture provided by quantum mechanical calculations, offering a more complete understanding of the chemical and physical properties of 2-Benzyloxy-thiophene in realistic environments.

Reactivity Profiles and Derivatization Strategies of 2 Benzyloxy Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of 2-Benzyloxy-thiophene

The thiophene ring is an electron-rich aromatic system, and its reactivity in electrophilic aromatic substitution (SEAr) is significantly influenced by the substituent at the C2 position. The benzyloxy group (-OCH₂Ph) is a potent activating group due to the resonance effect of the oxygen atom, which donates electron density to the thiophene ring. This activation makes 2-benzyloxy-thiophene more susceptible to electrophilic attack than unsubstituted thiophene.

The directing effect of the benzyloxy group channels incoming electrophiles primarily to the C5 position (the para-equivalent position) and to a lesser extent, the C3 position (the ortho-equivalent position). Generally, substitution occurs preferentially at the C5 position due to its higher electron density and lower steric hindrance compared to the C3 position. libretexts.orgyoutube.com This regioselectivity is a critical aspect in the functionalization of the thiophene core.

Common electrophilic substitution reactions applicable to 2-benzyloxy-thiophene include:

Halogenation: Introduction of bromine, chlorine, or iodine, typically at the C5 position.

Nitration: Reaction with nitric acid, often in the presence of a dehydrating agent like sulfuric acid, to introduce a nitro group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl halide/alkyl halide and a Lewis acid catalyst.

Sulfonation: Reaction with sulfuric acid to install a sulfonic acid group.

The high regioselectivity observed in these reactions allows for the synthesis of well-defined 2,5-disubstituted thiophene derivatives. researchgate.net

Nucleophilic Attack and Substitution Pathways Involving the Benzyloxy Moiety

The benzyloxy moiety offers a primary site for nucleophilic attack, specifically at the benzylic carbon (the CH₂ group). The thiophene ring itself, being electron-rich, is generally resistant to nucleophilic aromatic substitution (SNAr) unless activated by potent electron-withdrawing groups, which the benzyloxy group is not.

The principal nucleophilic pathway is the cleavage of the benzyl-oxygen ether linkage. This reaction is typically facilitated by strong acids, such as HBr or HI. The mechanism involves the initial protonation of the ether oxygen, which transforms the benzyloxy group into a good leaving group (a neutral phenol). A subsequent SN1 or SN2 attack by the halide nucleophile on the benzylic carbon cleaves the C-O bond, yielding 2-hydroxythiophene (or its tautomer) and benzyl (B1604629) halide. ucalgary.ca Lewis acids can also be employed to facilitate this cleavage. researchgate.net

This reactivity is fundamental to the use of the benzyloxy group as a protecting group for the hydroxyl functionality on the thiophene ring, as discussed in section 5.4.

Metalation and Cross-Coupling Reactions Facilitating Further Functionalization

Metal-catalyzed reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of 2-benzyloxy-thiophene. A common strategy involves initial metalation (e.g., lithiation) of the thiophene ring, followed by reaction with an electrophile or a cross-coupling partner. Deprotonation of 2-substituted thiophenes typically occurs at the C5 position, which is the most acidic C-H bond. This regioselective lithiation generates a potent nucleophile that can be used for further derivatization. rsc.org

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. mdpi.comyoutube.com For these reactions to be applied to 2-benzyloxy-thiophene, the molecule must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate, at a specific position on the thiophene ring (e.g., C5). This functionalized thiophene can then be coupled with various organometallic reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide. For instance, 5-bromo-2-benzyloxy-thiophene could be coupled with an aryl boronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄ or Pd(OAc)₂) and a base (such as K₂CO₃ or K₃PO₄) to form 5-aryl-2-benzyloxy-thiophene. d-nb.infonih.govnih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Stille Coupling: This involves the reaction of an organotin compound with an organic halide. It offers a complementary approach to the Suzuki coupling and is often effective where Suzuki reactions are not.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing for reactions to proceed under very mild conditions. mdpi.com

| Reaction Name | Nucleophilic Partner | Electrophilic Partner (Thiophene Derivative) | Typical Catalyst/Base System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 2-(BnO)-Th-X | Pd(PPh₃)₄ / K₂CO₃ |

| Stille | R-Sn(Alkyl)₃ | 2-(BnO)-Th-X | Pd(PPh₃)₄ / LiCl |

| Negishi | R-ZnX | 2-(BnO)-Th-X | Pd(dppf)Cl₂ |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the core cross-coupling strategies, other palladium-catalyzed reactions further enhance the derivatization potential.

Heck Reaction: This reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com A halogenated derivative of 2-benzyloxy-thiophene could react with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst and a base to append a vinyl group to the thiophene ring. researchgate.netlibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This method would allow for the introduction of an alkynyl substituent onto the 2-benzyloxy-thiophene core, providing a gateway to further transformations of the triple bond. nih.govrsc.orghcmue.edu.vn

Selective Deprotection Strategies for the Benzyloxy Protecting Group

The benzyloxy group is widely used as a protecting group for hydroxyl functions due to its stability under a range of conditions and the availability of selective methods for its removal. In the context of 2-benzyloxy-thiophene, cleavage of the benzyl ether reveals the corresponding 2-hydroxythiophene.

Several deprotection strategies are available:

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. The reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.com This process is highly selective, cleaving the benzyl-oxygen bond without affecting many other functional groups, including other ether types or the thiophene ring itself under mild conditions. mdpi.comsci-hub.box

Acid-Mediated Cleavage: As mentioned in section 5.2, strong acids like HBr and HI can cleave benzyl ethers. ucalgary.ca Lewis acids such as BCl₃ are also highly effective and can offer chemoselectivity in complex molecules. organic-chemistry.org

Oxidative Cleavage: For certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is possible. While less common for the unsubstituted benzyl group, similar strategies can sometimes be applied. organic-chemistry.org

| Method | Reagents | Key Advantages |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, highly selective, clean reaction |

| Strong Acid Cleavage | HBr, HI | Effective for robust substrates |

| Lewis Acid Cleavage | BCl₃, SnCl₄ | Can offer different chemoselectivity researchgate.net |

Oxidation and Reduction Chemistry of the Thiophene Core and Benzyloxy Substituent

The sulfur atom in the thiophene ring and the benzylic position of the substituent are both susceptible to redox reactions.

Oxidation: The sulfur atom in the thiophene ring can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This transformation significantly alters the electronic properties of the ring, making it more electron-deficient. Common oxidizing agents include hydrogen peroxide, often in the presence of a metal catalyst like methyltrioxorhenium(VII), which allows for a stepwise oxidation. nih.govacs.org Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can also be used. researchgate.net The rate of the initial oxidation to the sulfoxide is enhanced by electron-donating groups on the thiophene ring. nih.govacs.org The resulting thiophene-S-oxides and S,S-dioxides are valuable intermediates, for example, as dienes in Diels-Alder reactions. organic-chemistry.orgorganic-chemistry.org

Reduction: The benzyloxy group can be reduced via catalytic hydrogenolysis, as described in the deprotection section (5.4). This reaction cleaves the C-O bond, effectively reducing the benzylic carbon.

The thiophene ring itself can also undergo reduction, although this typically requires more forcing conditions than benzyl ether cleavage.

Ring Hydrogenation: Catalytic hydrogenation can reduce the thiophene ring to dihydrothiophene or tetrahydrothiophene, though this often requires specific catalysts and conditions to avoid competing desulfurization.

Reductive Desulfurization: Treatment with Raney Nickel is a classic method for the complete removal of the sulfur atom from the thiophene ring, replacing it with hydrogen atoms. This process effectively converts the thiophene moiety into a saturated four-carbon chain, offering a route to aliphatic compounds from heterocyclic precursors.

The relative ease of reduction (benzyloxy hydrogenolysis > thiophene hydrogenation/desulfurization) allows for selective transformations based on the choice of catalyst and reaction conditions.

Advanced Applications and Functional Materials Development Featuring 2 Benzyloxy Thiophene

Role of 2-Benzyloxy-thiophene as a Key Precursor in Complex Organic Synthesis

The thiophene (B33073) nucleus is a privileged scaffold in organic chemistry, serving as a fundamental building block for a vast array of complex molecules. mdpi.com Functionalized thiophenes, such as 2-alkoxy derivatives, are particularly valuable as they offer specific reactivity and electronic properties that can be harnessed in multi-step syntheses. 2-Benzyloxy-thiophene, by extension, is poised to be a key precursor for constructing elaborate molecular architectures.

Building Block for Structurally Diverse Heterocyclic Scaffolds

Substituted thiophenes are critical intermediates in the synthesis of a wide range of heterocyclic compounds. The development of efficient synthetic methods, such as the Lawesson's reagent-mediated cyclization of 1,4-dicarbonyl compounds, allows for the high-yield production of various 2-alkoxy and 2-aryloxythiophenes. organic-chemistry.orgacs.org These compounds can then be subjected to further chemical transformations to build more complex fused or linked heterocyclic systems.

The 2-benzyloxy-thiophene moiety can be incorporated into larger structures through various synthetic strategies. For instance, the general reactivity of the thiophene ring at its open positions (typically the 5-position) allows for coupling reactions to link it to other aromatic or heterocyclic units. This versatility makes it a valuable synthon for creating novel molecular frameworks for applications in medicinal chemistry and materials science. ekb.eg The synthesis of substituted 2,2′-bithiophenes and 2,2′:5′,2″-terthiophenes, for example, can be achieved through a "ring closure" approach like the Fiesselmann reaction, which allows for the convenient preparation of derivatives with various functional groups. acs.org

Precursor for the Synthesis of Polycyclic Aromatic Systems

The synthesis of extended π-conjugated systems, including polycyclic aromatic compounds and oligothiophenes, relies on the strategic coupling of smaller aromatic building blocks. 2-Alkoxythiophenes serve as important precursors in this context. Their activated electronic nature, due to the electron-donating alkoxy group, facilitates various cross-coupling reactions (e.g., Stille, Suzuki) that are fundamental to the construction of these larger systems. acs.org

By analogy, 2-benzyloxy-thiophene can be functionalized with leaving groups (e.g., bromine or tin moieties) at the 5-position to prepare it for polymerization or step-wise oligomer synthesis. The resulting oligomers, such as bithiophenes and terthiophenes, are themselves small polycyclic aromatic systems with well-defined structures and properties. These oligomers are crucial not only as model compounds for understanding their polymeric counterparts but also as active materials in their own right for electronic devices. acs.org

Monomer for the Synthesis of Conjugated Polymers and Oligomers

Polythiophenes are one of the most extensively studied classes of conducting polymers, with applications ranging from transistors to solar cells. cmu.edu The properties of these polymers can be finely tuned by introducing substituents at the 3- or 4-positions of the thiophene ring. Substituting the ring with an alkoxy group, such as a benzyloxy group, at the 2-position provides another avenue for tailoring the polymer's characteristics.

Controlled Polymerization Strategies for Poly(2-benzyloxy-thiophene) Derivatives

Achieving well-defined polymer structures with high molecular weight and controlled regioregularity is crucial for optimizing the performance of organic electronic devices. nih.gov Several controlled polymerization methods are applicable to alkoxythiophene monomers.

Chemical Oxidative Polymerization: This method, often employing oxidants like iron(III) chloride (FeCl₃), is a common technique for synthesizing polythiophenes. While straightforward, controlling the structure can be challenging. However, optimization of reaction conditions, such as solvent and temperature, has been shown to improve yields and molecular weights for ether-substituted polythiophenes. nih.gov

Cross-Coupling Polymerization: Methods like Grignard Metathesis (GRIM), Suzuki, and Stille polymerizations offer superior control over the polymer's structure, leading to highly regioregular polymers. The GRIM method, for instance, has been successfully used to synthesize regioregular copolymers of 3-alkoxythiophene. acs.org These techniques rely on pre-functionalized monomers (e.g., di-brominated thiophenes) and a transition metal catalyst (e.g., Nickel or Palladium). cmu.edu

Direct Arylation Polycondensation (DAP): A more recent and atom-economical approach, DAP avoids the need for pre-metalated monomers, coupling C-H bonds directly with C-Halogen bonds. This method has been effectively used to create various thiophene-based copolymers, including those with alkoxy side chains, for organic solar cells. mdpi.com

Electrochemical Polymerization: This technique involves the anodic oxidation of the monomer on an electrode surface, resulting in the direct formation of a polymer film. The polymerization rate and film quality can be enhanced by introducing small amounts of bithiophene or terthiophene as initiators, which lower the required applied potential. dtic.mil

Structure-Property Relationships and Electronic Characteristics of Resulting Polymers

The introduction of a benzyloxy group at the 2-position of the thiophene ring is expected to have a profound impact on the resulting polymer's properties, drawing from the established effects of alkoxy and aryloxy substituents.

Solubility and Processability: The benzyloxy group, being larger and more flexible than a simple methoxy group, would significantly enhance the solubility of the polymer in common organic solvents. This is a critical factor for solution-based processing techniques used in fabricating large-area electronic devices. acs.org

Electronic Properties: Alkoxy groups are strong electron-donating substituents, which raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This generally leads to a lower oxidation potential and a reduced bandgap compared to unsubstituted or alkyl-substituted polythiophenes. The phenyl ring within the benzyloxy group could further influence the electronic structure through π-stacking interactions or by withdrawing some electron density, offering a mechanism to fine-tune the bandgap. acs.orgacs.org

Conformation and Morphology: The steric bulk of the benzyloxy group would influence the planarity of the polythiophene backbone. While excessive steric hindrance can lead to twisting and reduced π-conjugation, controlled steric interactions can prevent excessive aggregation and promote favorable solid-state packing, which is essential for efficient charge transport. nih.gov The aromatic nature of the benzyl (B1604629) substituent could also encourage specific intermolecular π-π stacking arrangements, potentially enhancing charge carrier mobility.

Below is a table summarizing typical properties of related alkoxy-substituted polythiophenes, which serves as a reference for the expected characteristics of poly(2-benzyloxy-thiophene).

| Polymer Name | Substitution Pattern | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |

| Poly(3-decyloxythiophene) | 3-alkoxy | -5.10 | -3.20 | 1.90 |

| Poly(3,4-bis(hexyloxy)thiophene) | 3,4-dialkoxy | -4.95 | -3.25 | 1.70 |

| Poly[3-(4-octylphenoxy)thiophene] | 3-aryloxy | -5.31 | -2.91 | 2.40 |

Note: Data is compiled from representative literature on analogous compounds and serves as an estimation. Actual values for Poly(2-benzyloxy-thiophene) would require experimental verification.

Integration into Organic Electronic Devices

The tailored electronic and physical properties of polymers derived from 2-alkoxythiophenes make them highly suitable for a range of organic electronic devices. By extension, poly(2-benzyloxy-thiophene) and related materials are promising candidates for similar applications.

Organic Field-Effect Transistors (OFETs): The enhanced solubility and potential for ordered molecular packing make these polymers ideal for use as the active semiconductor layer in OFETs. The charge carrier mobility in OFETs is highly dependent on the intermolecular order and π-orbital overlap, which can be manipulated via the side-chain structure. acs.orgacs.org Thiophene-based semiconductors have demonstrated high performance and stability in OFETs, with mobilities exceeding 0.5 cm²/Vs. nih.gov

Organic Photovoltaics (OPVs): In OPV devices, or solar cells, conjugated polymers act as the electron donor material. The ability to tune the HOMO level and bandgap is critical for matching the energy levels of the electron acceptor (often a fullerene derivative) and for maximizing light absorption. The low bandgaps and high HOMO levels characteristic of alkoxy-substituted polythiophenes make them excellent donor materials for efficient polymer solar cells. acs.org

Organic Light-Emitting Diodes (OLEDs) and Sensors: The versatile chemistry of polythiophenes also allows for their integration into OLEDs, electrochromic devices ("smart windows"), and chemical sensors. cmu.edu The specific electronic and optical properties conferred by the benzyloxy group could be harnessed to develop materials with specific emission colors or sensory responses.

Contribution to Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are key components in organic electronics, and numerous thiophene derivatives have been synthesized and tested as the active semiconductor layer. jics.org.brmanchester.ac.uk Materials such as benzothieno[2,3-b]thiophene and thieno[2,3-b]thiophene derivatives have shown promising performance, with research focusing on engineering molecular structure to enhance charge transport and stability. rsc.orgrsc.org

Despite the wide exploration of thiophene derivatives, there is no specific research in the reviewed literature that details the synthesis or evaluation of polymers or small molecules containing 2-benzyloxy-thiophene for OFET applications. Consequently, no data on its contribution to charge carrier mobility, on/off ratios, or operational stability in OFET devices can be provided.

Application in Organic Photovoltaics (OPVs) as Donor or Acceptor Components

In the field of Organic Photovoltaics (OPVs), thiophene-based copolymers are frequently employed as electron-donor materials in the active layer of solar cells, often in combination with fullerene or non-fullerene acceptors. amanote.comderthon.comrsc.org The design of these materials often involves modifying the thiophene backbone to optimize the optical bandgap and energy levels (HOMO/LUMO) for efficient light absorption and charge separation. nih.gov

A thorough search of the literature did not yield studies where 2-benzyloxy-thiophene was used as a primary building block for either donor or acceptor components in OPVs. Therefore, there are no reported research findings or data tables on the performance of 2-benzyloxy-thiophene-based materials in organic solar cells, such as their power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF).

Role in Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives have also been incorporated into materials for Organic Light-Emitting Diodes (OLEDs), serving as charge-transporting layers, host materials, or as part of the emissive chromophore itself. st-andrews.ac.ukbeilstein-journals.org The goal of molecular design in this area is to achieve high quantum efficiency, color purity, and operational lifetime. chemrxiv.orgrsc.org

The scientific literature lacks specific examples or studies on the use of 2-benzyloxy-thiophene in the design of materials for OLEDs. As a result, there is no information regarding its role or performance characteristics—such as luminance, external quantum efficiency (EQE), or emission spectra—in OLED devices.

Coordination Chemistry and Ligand Design Incorporating 2-Benzyloxy-thiophene

The coordination chemistry of thiophenic ligands is a rich field, with the sulfur atom and the π-system of the thiophene ring capable of binding to transition metals in various modes. These interactions are fundamental to catalysis and the design of novel organometallic materials. acs.orgrsc.orgmst.edu

Synthesis and Characterization of Organometallic Complexes

The synthesis and characterization of organometallic complexes containing thiophene-based ligands are well-documented. jocpr.comnih.gov Characterization often involves techniques like NMR spectroscopy, X-ray crystallography, and cyclic voltammetry to elucidate the structure and electronic properties of the resulting complexes.

However, a review of the literature reveals no specific reports on the synthesis and characterization of organometallic complexes where 2-benzyloxy-thiophene acts as a ligand. While there is research on the benzylation of thiophene derivatives catalyzed by metal complexes, these studies focus on the synthetic transformation rather than the isolation and characterization of a stable 2-benzyloxy-thiophene-metal complex. organic-chemistry.org

Exploration of Metal-Thiophene Interactions

The interaction between a metal center and a thiophene ligand can occur through η¹(S)-coordination (via the sulfur lone pair) or through η⁵-coordination (involving the π-electrons of the ring), among other modes. The nature of this bonding dictates the electronic properties and reactivity of the complex.

As there are no documented organometallic complexes featuring 2-benzyloxy-thiophene as a ligand, there has been no specific exploration of the metal-thiophene interactions for this particular compound. The influence of the benzyloxy substituent on the coordinating ability of the thiophene ring or the properties of a potential metal complex remains an uninvestigated area of research.

Emerging Research Directions and Future Prospects for 2 Benzyloxy Thiophene

Investigation of Advanced Photo-Physical and Photo-Chemical Behavior

The unique electronic properties of the thiophene (B33073) ring, combined with the influence of the benzyloxy substituent, suggest that 2-Benzyloxy-thiophene and its derivatives could exhibit valuable photo-physical and photo-chemical characteristics. Future research in this area is expected to be highly fruitful.

Thiophene-based molecules are known for their fascinating electronic and optoelectronic properties, making them suitable for a range of applications. scirp.org The study of the photophysical and photochemical behavior of thiophene and its derivatives has been a significant area of research. mdpi.comsemanticscholar.org The introduction of different substituents allows for the fine-tuning of these properties. rsc.org For instance, studies on bis(2,2′-bithiophene-5-yl)benzenes have shown that the extension of π-conjugation varies with the substitution pattern, which in turn influences the absorption, fluorescence, and transient absorption spectra. rsc.org

Future investigations into 2-Benzyloxy-thiophene would likely involve detailed spectroscopic and computational analysis to understand its electronic transitions, excited-state dynamics, and quantum yields for fluorescence and phosphorescence. The interaction between the thiophene and benzene (B151609) rings through the flexible ether linkage could lead to interesting phenomena such as intramolecular charge transfer (ICT) or exciplex formation.

The photochemical behavior of 2-Benzyloxy-thiophene is another promising avenue. Anionic rearrangements of benzyloxy-substituted heterocycles, such as 2-benzyloxypyridines, have been reported to yield various aryl carbinols through a 1,2-migration of the pyridine (B92270) ring. researchgate.net Similar Wittig rearrangements have been described for some benzyloxythiophenes. mdpi.com A thorough investigation into the photoreactivity of 2-Benzyloxy-thiophene could unveil novel reaction pathways and synthetic intermediates. For example, UV irradiation could potentially induce isomerization, cyclization, or cleavage of the benzyl-oxygen bond, leading to new molecular structures. semanticscholar.orgrsc.org

Table 1: Projected Photo-Physical and Photo-Chemical Properties for Future Investigation

| Property | Projected Behavior / Area of Investigation | Rationale based on Related Compounds |

|---|---|---|

| UV-Vis Absorption | Expected absorption in the UV region due to π-π* transitions of the thiophene and benzene rings. | Thiophene derivatives typically absorb in the UV range. rsc.org |

| Fluorescence | Potential for fluorescence emission; solvatochromic studies could reveal ICT character. | Many thiophene-based systems are fluorescent. academie-sciences.fr |

| Triplet State | Formation of a triplet state upon intersystem crossing, potentially sensitizing singlet oxygen. mdpi.com | Thiophene derivatives can form triplet states, useful in photodynamic therapy. nih.gov |

| Photochemical Rearrangement | Possibility of rsc.orgresearchgate.net-Wittig rearrangement upon treatment with a strong base. | Observed in other benzyloxy-substituted heterocycles. researchgate.netmdpi.com |

| Photodegradation | Cleavage of the C-O bond or reactions on the thiophene ring under prolonged UV exposure. | A common photochemical pathway for ethers and aromatic heterocycles. nih.gov |

Exploration of Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful bottom-up approach to constructing complex and functional materials. rsc.orgrvce.edu.inresearchgate.net The self-assembly of molecular building blocks into well-defined architectures is a key principle in nature and nanotechnology. academie-sciences.frduke.edu

The structure of 2-Benzyloxy-thiophene, with its aromatic rings and heteroatom, provides multiple sites for non-covalent interactions such as π-π stacking, hydrogen bonding (if functionalized), and van der Waals forces. This makes it a promising candidate for designing novel supramolecular assemblies. Thiophene-based molecules have been successfully used to create organized structures, including 2D layered organizations and cyclic motifs, through weak hydrogen bonds and other interactions. mdpi.com The self-assembly process can be guided by modifying the molecular structure, for example, by introducing specific functional groups onto the benzyl (B1604629) or thiophene rings. These modifications can direct the formation of desired architectures like nanofibers, vesicles, or liquid crystals. mdpi.com The interplay between monomer-monomer and monomer-surface interactions can also be exploited to create unique 2D crystals on substrates. wur.nl

Future research could focus on synthesizing derivatives of 2-Benzyloxy-thiophene that bear recognition motifs (e.g., amides, carboxylic acids) to program their self-assembly into predictable and functional superstructures. The resulting materials could have applications in organic electronics, where molecular packing significantly influences charge transport. mpg.de

Table 2: Potential Supramolecular Architectures from 2-Benzyloxy-thiophene Derivatives

| Supramolecular Architecture | Driving Non-Covalent Interactions | Potential Functional Groups to Introduce |

|---|---|---|

| 1D Nanofibers/Rods | π-π stacking, Dipole-dipole interactions | Alkyl chains for solubility and packing control. |

| 2D Nanosheets | Hydrogen bonding, π-π stacking | Amide or carboxylic acid groups. |

| Vesicles/Micelles | Amphiphilic self-assembly | Hydrophilic (e.g., PEG) and hydrophobic chains. |

| Liquid Crystals | Anisotropic molecular shape, van der Waals forces | Long alkyl or alkoxy chains. |

Development of Novel Sensor Technologies Utilizing 2-Benzyloxy-thiophene Derivatives

There is a growing demand for advanced sensor technologies for applications ranging from environmental monitoring to medical diagnostics. researchgate.netmdpi.comcsic.esmdpi.com Fluorescent chemosensors are particularly valuable due to their high sensitivity and the ability to provide real-time information. Thiophene derivatives have been extensively utilized as signaling units in fluorescent sensors for detecting ions and other analytes.

Derivatives of 2-Benzyloxy-thiophene could be engineered to function as novel sensors. The core structure can act as a fluorophore, whose emission properties could be modulated upon binding a specific analyte. By chemically modifying the 2-Benzyloxy-thiophene scaffold to include a receptor unit (e.g., a crown ether for cations, a Lewis acidic site for anions, or a specific cavity for a neutral molecule), a selective sensor can be designed. The binding event would trigger a change in the electronic structure of the molecule, leading to a detectable signal, such as a change in fluorescence intensity or color (a "turn-on" or "turn-off" response).

Future work should involve the rational design and synthesis of such derivatives and the evaluation of their sensing performance towards various targets. The development of sensors for biologically relevant species or environmental pollutants would be of particular importance.

Table 3: Prospective Sensor Applications for 2-Benzyloxy-thiophene Derivatives

| Target Analyte | Proposed Sensing Mechanism | Potential Receptor Unit |

|---|---|---|

| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) | Polyamine chain, crown ether, or Schiff base. |

| Anions (e.g., CN⁻, F⁻) | Anion-π interactions or hydrogen bonding, modulating ICT. | Urea/thiourea group or boronic acid. |

| Explosives (e.g., nitroaromatics) | Fluorescence quenching via photoinduced electron transfer (PET). | Electron-rich thiophene core acts as the inherent sensor. |

| Biomolecules (e.g., DNA, proteins) | Intercalation or binding, leading to changes in fluorescence. | Positively charged side chains or specific binding ligands. |

Integration into Stimuli-Responsive Materials Systems

Stimuli-responsive, or "smart," materials are capable of changing their properties in response to external triggers such as light, temperature, pH, or chemical analytes. mdpi.comnumberanalytics.comnih.govsemanticscholar.org These materials are at the forefront of materials science, with potential applications in drug delivery, soft robotics, and self-healing systems. nih.govresearchgate.net

Incorporating 2-Benzyloxy-thiophene derivatives into polymer backbones or as pendant groups could lead to new stimuli-responsive materials. The benzyloxy group itself can be a locus for stimuli-responsive behavior. For example, it could be cleaved under acidic conditions (pH-responsive) or by specific enzymes (bio-responsive). Furthermore, the thiophene ring can be part of a larger conjugated system that changes its conformation or electronic properties in response to light (photo-responsive) or redox potential (electro-responsive).

For instance, a polymer containing 2-Benzyloxy-thiophene units could be designed to release a payload upon exposure to a specific stimulus that cleaves the ether linkage. Alternatively, the integration of photo-isomerizable units like azobenzene (B91143) alongside the thiophene moiety could allow for light-controlled changes in the material's properties. semanticscholar.org

Table 4: Hypothetical Stimuli-Responsive Systems Based on 2-Benzyloxy-thiophene

| Stimulus | Potential Response | Mechanism |

|---|---|---|

| pH (Acidic) | Cleavage of the benzyloxy group, release of benzyl alcohol and a 2-hydroxythiophene derivative. | Acid-catalyzed hydrolysis of the ether bond. |

| Light (UV) | Isomerization or bond cleavage, leading to changes in optical properties or polymer conformation. | Photochemical reaction of the aromatic systems. rsc.orgnih.gov |

| Temperature | Phase transition in a polymer system (e.g., LCST behavior). | Alteration of polymer-solvent interactions. |

| Redox Potential | Change in conductivity or color. | Oxidation/reduction of the thiophene ring within a conjugated polymer. |

Unaddressed Challenges and Future Opportunities in 2-Benzyloxy-thiophene Research

The most significant challenge currently facing the field is the profound lack of fundamental research specifically on 2-Benzyloxy-thiophene. While the broader class of thiophene derivatives is well-studied, this particular isomer remains largely unexplored, leaving a substantial knowledge gap.

This challenge, however, presents a wealth of future opportunities:

Fundamental Synthesis and Characterization: There is a need for the development of efficient and scalable synthetic routes to 2-Benzyloxy-thiophene and its derivatives. Following synthesis, a comprehensive characterization of their fundamental properties (e.g., thermal stability, solubility, and basic photophysical and electrochemical data) is paramount.

Computational Modeling: Before extensive synthetic work, computational studies using methods like Density Functional Theory (DFT) can be employed to predict the electronic structure, spectral properties, and reactivity of 2-Benzyloxy-thiophene. researchgate.net This can help guide the rational design of new functional molecules and materials.

Systematic Functionalization: A major opportunity lies in the systematic functionalization of the 2-Benzyloxy-thiophene core. Both the thiophene and the benzyl rings offer positions for chemical modification, allowing for the fine-tuning of properties and the introduction of functionalities for the applications outlined above (e.g., self-assembly, sensing, and stimuli-response).

Polymer Chemistry: The incorporation of 2-Benzyloxy-thiophene as a monomer into novel conjugated polymers is a significant area for future work. Research into polymers containing the isomeric 3,4-benzyloxythiophene has already shown potential for nonlinear optical applications, suggesting that polymers based on the 2-substituted isomer could also exhibit interesting properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Benzyloxy-thiophene, and how can reaction conditions be optimized to improve yields?

- Methodology : The synthesis of benzothiophene derivatives often employs nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example, 2-acetyl-substituted benzo[b]thiophenes can be synthesized via condensation between 2-mercaptoacetone and halobenzaldehydes under water-mediated conditions . Adapting this method for 2-Benzyloxy-thiophene would involve substituting benzyl-protected thiophenol precursors. Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., K₂CO₃ for SNAr). Orthogonal experimental design (e.g., Taguchi method) can systematically evaluate these variables .

Q. How can spectroscopic techniques (NMR, MS) distinguish 2-Benzyloxy-thiophene from structural analogs?

- Methodology :

- ¹H NMR : The benzyloxy group (-OCH₂C₆H₅) shows characteristic resonances: a singlet for the methylene protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.4 ppm). Thiophene protons typically appear as a doublet or triplet (δ 6.5–7.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion [M+H]⁺. For example, benzo[b]thiophene derivatives exhibit fragmentation patterns consistent with sulfur-containing heterocycles (e.g., loss of benzyloxy group via retro-Diels-Alder) .

Advanced Research Questions

Q. How can contradictory data in literature regarding reaction mechanisms for benzothiophene derivatives be resolved?

- Methodology : Contradictions often arise from differing reaction conditions (e.g., solvent effects on SNAr vs. radical pathways). To resolve these:

Conduct kinetic studies (e.g., monitoring intermediate formation via in situ IR or LC-MS).

Use isotopic labeling (e.g., ¹⁸O in benzyloxy groups) to track oxygen migration during cyclization.

Compare computational (DFT) models with experimental data to validate proposed mechanisms .

Q. What strategies are effective for optimizing 2-Benzyloxy-thiophene’s bioactivity in pharmacological studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the thiophene or benzyl positions to modulate lipophilicity and binding affinity. For example, 5-bromo-2-fluorobenzyl analogs of benzo[b]thiophene show enhanced antimicrobial activity .